2-(Pyrrolidin-1-yl)butanenitrile

Description

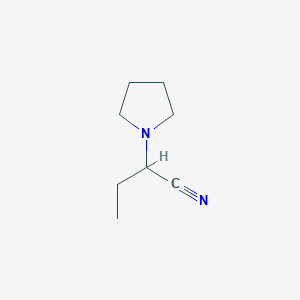

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZMBLLDGLCEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture, Synthetic Methodologies, and Reactivity of 2-(Pyrrolidin-1-yl)butanenitrile

Executive Summary & Structural Elucidation

2-(Pyrrolidin-1-yl)butanenitrile (Chemical Formula: C₈H₁₄N₂) is a highly reactive, bifunctional α-aminonitrile. Structurally, it consists of a butanenitrile aliphatic backbone where the α-carbon (C2) is covalently bonded to a pyrrolidine ring. This dual functionality—housing both a latent electrophilic nitrile group and a nucleophilic tertiary amine—grants the molecule unique kinetic and thermodynamic properties, making it a critical intermediate in advanced organic synthesis and medicinal chemistry.

The structural connectivity dictates its reactivity. The proximity of the pyrrolidine nitrogen's lone pair to the cyano leaving group enables anchimeric assistance (neighboring group participation), a fundamental driver for its most famous application: the Bruylants reaction.

Fig 1: Structural connectivity and functional domains of this compound.

Physicochemical & Thermodynamic Profile

Understanding the physical properties of this compound is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The table below summarizes its quantitative data based on established chemical databases (1)[1].

| Property | Value | Structural Implication |

| Molecular Formula | C₈H₁₄N₂ | Defines the carbon framework and nitrogenous functional groups. |

| Molar Mass | 138.21 g/mol | Utilized for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 138.1157 Da | Critical for GC-MS/LC-MS analytical validation. |

| Topological Polar Surface Area | 27.0 Ų | Indicates moderate lipophilicity, allowing solubility in ethereal solvents. |

| Hydrogen Bond Donors | 0 | Lacks N-H or O-H bonds, preventing self-condensation. |

| Hydrogen Bond Acceptors | 2 | Nitrile and pyrrolidine nitrogens can coordinate with Lewis acids. |

| XLogP (Predicted) | ~1.5 | Suggests favorable partitioning into organic phases during aqueous workup. |

Synthetic Pathways: The Modified Strecker Condensation

The primary route to synthesize this compound is via a modified 2[2]. While the classical Strecker reaction utilizes ammonia to yield primary α-aminonitriles, this adaptation employs a secondary amine (pyrrolidine) and an aldehyde (propanal)[3].

Mechanistic Causality

-

Iminium Ion Formation: The condensation of propanal with pyrrolidine does not form a stable, neutral imine. Because pyrrolidine is a secondary amine, the loss of water generates a positively charged, highly electrophilic iminium ion.

-

Nucleophilic Trapping: This iminium intermediate is kinetically unstable and is rapidly trapped by the cyanide anion (CN⁻) to form the stable α-aminonitrile.

-

Thermodynamic Driving Force: The addition of a desiccant (like anhydrous MgSO₄) sequesters the water byproduct, shifting the equilibrium entirely toward the iminium species according to Le Chatelier's principle.

Self-Validating Experimental Protocol

Caution: This protocol involves highly toxic cyanide salts. It must be performed in a fume hood with appropriate PPE and cyanide antidotes readily available.

Step 1: Iminium Generation

-

Action: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of propanal in anhydrous methanol. Cool the mixture to 0 °C using an ice bath.

-

Causality & Validation: Propanal is volatile (BP 48 °C). Cooling prevents evaporative loss. Slowly add 1.05 equivalents of pyrrolidine. The reaction is exothermic; maintaining 0 °C validates that the condensation is occurring without thermal degradation. Add anhydrous MgSO₄. As water forms, the MgSO₄ will visibly clump, providing visual validation of the dehydration step.

Step 2: Cyanation & pH Control

-

Action: Dissolve 1.1 equivalents of Potassium Cyanide (KCN) in a minimal volume of water. Add this dropwise to the reaction mixture. Immediately follow with the dropwise addition of glacial acetic acid until the pH stabilizes at 7.0–8.0.

-

Causality & Validation: pH control is the most critical parameter. If the pH drops below 7, cyanide is protonated into lethal, non-nucleophilic HCN gas (pKa 9.2). If the pH is too high, the iminium ion reverts to the hemiaminal. Using universal indicator paper to confirm a pH of ~7.5 ensures the cyanide remains as the active nucleophile (CN⁻) while providing enough protons to facilitate water elimination[2].

Step 3: Reaction Monitoring & Workup

-

Action: Stir the mixture at room temperature for 12 hours.

-

Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent. Co-spot with propanal. Spray the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the orange/yellow propanal spot and the emergence of a new spot that stains brown with iodine vapor confirms complete conversion.

-

Isolation: Quench with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract with diethyl ether (3x). The product's lipophilicity (XLogP ~1.5) ensures it partitions into the ether layer. Dry over Na₂SO₄, filter, and concentrate under reduced vacuum to yield this compound as a pale yellow oil.

Reactivity & Applications: The Bruylants Reaction

The most significant application of this compound is its role as an electrophilic precursor in the 4[4]. Discovered in 1924, this reaction involves the displacement of the cyano group by an organomagnesium (Grignard) reagent to yield a highly substituted tertiary amine[5].

The Causality of Cyano Displacement

Typically, a cyano group (-C≡N) is a poor leaving group. In a standard Grignard reaction, the nucleophile attacks the nitrile carbon to form an imine salt, which hydrolyzes to a ketone. However, in α-aminonitriles, the reaction trajectory is fundamentally altered by the adjacent pyrrolidine ring:

-

Lewis Acid Activation: The magnesium halide (MgX₂) present in the Grignard reagent acts as a Lewis acid, coordinating to the nitrogen of the nitrile group and severely weakening the C-CN bond.

-

Anchimeric Assistance: The lone pair on the pyrrolidine nitrogen pushes into the α-carbon, forcefully ejecting the activated cyanide group.

-

Iminium Trapping: This ejection forms a planar, resonance-stabilized iminium ion. The Grignard carbon nucleophile (e.g., a phenyl anion from PhMgBr) then attacks this iminium carbon, forming a new C-C bond and yielding a tertiary amine (such as α-PBP derivatives)[4][5].

Fig 2: Mechanistic pathway of the Bruylants reaction via an iminium ion intermediate.

Because the iminium intermediate is planar, the incoming nucleophile can attack from either face. Consequently, unless chiral auxiliaries are employed, the Bruylants reaction of this compound inherently yields a racemic mixture of the resulting tertiary amine[4].

References

-

National Institutes of Health (NIH). "4-Pyrrolidin-1-ylbutyronitrile | C8H14N2 | CID 118838". PubChem Database. 1

-

Mattalia, Jean-Marc Robert. "The Bruylants and related reactions". Arkivoc / Semantic Scholar (2021). 4

-

Wikipedia Contributors. "Bruylants reaction". Wikipedia, The Free Encyclopedia. 5

-

Master Organic Chemistry. "The Strecker Synthesis of Amino Acids". Master Organic Chemistry (2018). 2

-

PubMed Central (PMC). "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities". National Library of Medicine. 3

Sources

- 1. 4-Pyrrolidin-1-ylbutyronitrile | C8H14N2 | CID 118838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bruylants reaction - Wikipedia [en.wikipedia.org]

2-(Pyrrolidin-1-yl)butanenitrile IUPAC name and CAS registry number

This in-depth technical guide details the chemical identity, synthesis, and applications of 2-(pyrrolidin-1-yl)butanenitrile , a specific

Executive Summary

This compound (CAS 65282-23-7 ) is a tertiary

Unlike the blockbuster drug intermediate (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Etiracetam/Levetiracetam precursor), this compound lacks the carbonyl group on the pyrrolidine ring, making it a distinct chemical entity used in Structure-Activity Relationship (SAR) studies and the synthesis of reduced pyrrolidine derivatives.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 65282-23-7 |

| Molecular Formula | C |

| Molecular Weight | 138.21 g/mol |

| SMILES | CCC(C#N)N1CCCC1 |

| Structure Class | |

| Physical State | Liquid (Standard Temperature/Pressure) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); sparingly soluble in water.[1][2] |

Critical Note on Isomerism: Do not confuse with 4-(pyrrolidin-1-yl)butanenitrile (CAS 35543-25-0), the linear isomer where the pyrrolidine is attached to the terminal carbon (

-position). The CAS 65282-23-7 specifically denotes the branched-isomer.

Synthetic Methodology: The Strecker Protocol[3]

The industrial and laboratory standard for synthesizing this compound is the Strecker Synthesis . This multicomponent reaction couples an aldehyde (propanal), a secondary amine (pyrrolidine), and a cyanide source.

Reaction Mechanism

The reaction proceeds via the formation of an unstable iminium ion intermediate, which undergoes nucleophilic attack by the cyanide ion.

Figure 1: Mechanistic pathway for the Strecker synthesis of this compound.

Experimental Protocol (Standardized)

This protocol utilizes potassium cyanide (KCN) in an aqueous/organic biphasic system. Warning: Cyanide is lethal. All operations must occur in a functioning fume hood with appropriate antidotes available.

Reagents:

-

Propanal (Propionaldehyde): 1.0 equiv

-

Pyrrolidine: 1.05 equiv

-

Potassium Cyanide (KCN): 1.1 equiv

-

Solvent: Water/Methanol (1:1 v/v) or Water/Dichloromethane

-

Catalyst: Sodium Bisulfite (NaHSO

) - optional, for bisulfite adduct method.

Step-by-Step Methodology:

-

Bisulfite Adduct Formation (Safer Variant):

-

Dissolve propanal (1.0 equiv) in water containing NaHSO

(1.0 equiv) at 0°C. Stir for 30 minutes to form the bisulfite adduct.

-

-

Amine Addition:

-

Add pyrrolidine (1.05 equiv) dropwise to the adduct solution while maintaining the temperature <10°C.

-

Stir for 1 hour at room temperature to generate the iminium intermediate in situ.

-

-

Cyanation:

-

Add KCN (1.1 equiv) dissolved in a minimum amount of water.

-

Stir the biphasic mixture vigorously for 12–24 hours at room temperature.

-

-

Work-up:

-

Extract the reaction mixture with Dichloromethane (DCM) (3x).

-

Wash the combined organic layers with saturated NaHCO

and brine. -

Dry over anhydrous Na

SO

-

-

Purification:

-

The crude oil is typically >90% pure. Further purification can be achieved via vacuum distillation (bp approx. 85-90°C at 10 mmHg) or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Downstream Applications & Transformations

The nitrile group serves as a versatile handle for further functionalization, primarily leading to amides, acids, or diamines.

Hydrolysis to -Amino Amides

Partial hydrolysis yields 2-(pyrrolidin-1-yl)butanamide , a structural analog of Levetiracetam (Keppra) lacking the lactam carbonyl.

-

Reagents: H

SO -

Significance: Used in pharmacological screening for anticonvulsant activity without the SV2A binding specificity of the 2-oxo variants.

Reduction to 1,2-Diamines

Full reduction of the nitrile yields 2-(pyrrolidin-1-yl)butan-1-amine .

-

Reagents: LiAlH

in THF or Raney Nickel/H -

Application: Precursor for chiral ligands in asymmetric catalysis or backbone for diamine-based coordination complexes.

Figure 2: Primary synthetic transformations of the nitrile functional group.

Safety and Handling

-

Acute Toxicity: As an

-aminonitrile, this compound can release cyanide ions upon metabolic or chemical decomposition. It should be treated as highly toxic (Oral/Dermal/Inhalation).[3] -

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminonitriles are prone to retro-Strecker decomposition (reverting to aldehyde and HCN) if exposed to moisture and heat.

-

Disposal: All waste streams must be treated with bleach (sodium hypochlorite) to quench potential cyanide residues before disposal.

References

-

MilliporeSigma . (n.d.). This compound Product Page. Retrieved from

-

PubChem . (n.d.).[2] this compound (Compound). National Library of Medicine.[4] Retrieved from

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

-

Dyker, G. (Ed.). (2006).[5] Handbook of C-H Transformations. Wiley-VCH. (Context on amine functionalization).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ethyl pyrrolidine-1-carboxylate | C7H13NO2 | CID 79614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzeneacetonitrile, alpha-ethyl- | C10H11N | CID 95334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-Ethylcinnamaldehyde | C11H12O | CID 1384928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diastereoselective synthesis of beta-substituted-alpha,gamma-diaminobutyric acids and pyrrolidines containing multichiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties and Stability of 2-(Pyrrolidin-1-yl)butanenitrile

The following technical guide details the thermodynamic profile and stability characteristics of 2-(Pyrrolidin-1-yl)butanenitrile , a critical

Executive Summary

This compound (CAS: 65282-23-7) is a labile

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule features a tertiary amine (pyrrolidine ring) attached to an

Predicted Thermodynamic & Physical Properties

Note: Experimental values for this specific intermediate are rarely published due to its transient nature.[1] The values below are calculated using Group Contribution Methods (Joback/Ackers) and read-across from structural analogs (e.g.,

| Property | Estimated Value | Confidence | Implications for Handling |

| Molecular Weight | 152.24 g/mol | Exact | Mass balance calculations.[1] |

| Boiling Point | 235°C ± 20°C (760 mmHg) | Medium | Do not distill at atm pressure. High risk of decomposition >100°C. |

| Flash Point | ~95°C | Low | Combustible.[1] Handle away from open flames. |

| Density | 0.92 ± 0.05 g/cm³ | Medium | Phase separation in aqueous workups.[1] |

| logP (Octanol/Water) | 1.8 - 2.2 | High | Lipophilic; extractable into DCM or EtOAc.[1] |

| pKa (Conjugate Acid) | 8.5 - 9.0 | High | Basic nitrogen; forms stable salts (HCl, Oxalate) which significantly enhances stability.[1] |

| Vapor Pressure | 0.04 mmHg @ 25°C | Medium | Low volatility, but headspace may accumulate HCN over time. |

Thermodynamic Stability & Phase Behavior

The Retro-Strecker Equilibrium

The defining thermodynamic characteristic of this compound is its reversibility.[1] Unlike amides or esters, the formation of

-

Enthalpy (

): The formation of the C-CN bond is exothermic.[1] Conversely, decomposition is endothermic . Thus, increasing temperature shifts the equilibrium away from the aminonitrile, favoring dissociation into the volatile HCN and the parent imine. -

Entropy (

): Decomposition increases the number of molecules (1 -

Gibbs Free Energy (

): At ambient temperatures,

Thermal Degradation Profile

-

< 0°C: Kinetically stable.[1] The activation energy for C-CN bond cleavage is insufficient.[1]

-

20°C - 40°C: Slow dissociation occurs, particularly in the presence of moisture (which traps the iminium ion via hydrolysis).[1]

-

> 80°C: Rapid onset of retro-Strecker fragmentation.[1] If the system is open (allowing HCN to escape), the reaction is driven to completion (total loss of product).

Chemical Stability & Reactivity

Hydrolysis Pathways

The stability of the nitrile group is heavily pH-dependent.[1]

-

Acidic Hydrolysis (Targeted): In concentrated acid (e.g., H₂SO₄), the nitrile hydrolyzes to the amide and then the carboxylic acid. However, the competing reaction is the protonation of the amine, which can destabilize the C-CN bond if the acid concentration is too low (promoting elimination).

-

Aqueous Neutral/Basic Conditions (Degradation): In water, the equilibrium shifts toward the aldehyde/ketone and pyrrolidine. The pyrrolidine then acts as a base to catalyze further polymerization or aldol condensation of the aldehyde byproducts, leading to "tarring."

Oxidative Instability

The tertiary amine is susceptible to N-oxidation by peroxides or atmospheric oxygen over prolonged periods, forming N-oxides which can undergo Cope elimination, further fragmenting the carbon skeleton.

Visualizing the Degradation Mechanism

The following diagram illustrates the competing pathways: the reversible Retro-Strecker reaction and the irreversible hydrolysis.

Caption: Figure 1.[1][2] Degradation pathways showing the reversible Retro-Strecker equilibrium (yellow/red) vs. the desired synthetic hydrolysis (green).

Experimental Protocols for Stability Assessment

Protocol 1: Determination of Dissociation Constant ( )

Purpose: To quantify the inherent stability of the aminonitrile in solution.

-

Preparation: Dissolve 50 mg of this compound in 0.6 mL of deuterated solvent (

for baseline, -

Instrumentation: 400 MHz

-NMR. -

Measurement:

-

Monitor the diagnostic signal of the

-proton (triplet/quartet typically shifted downfield ~3.5-4.0 ppm).[1] -

Monitor the appearance of the aldehyde/ketone proton (9-10 ppm) or the pyrrolidine ring protons (shifted upfield).

-

-

Calculation:

Note: In a closed NMR tube, HCN remains in solution.[1] Use an internal standard (e.g., maleic acid) for precise integration.

Protocol 2: Forced Degradation (Stress Testing)

Purpose: To establish storage limits.[1]

| Stress Condition | Duration | Method | Acceptance Criteria |

| Thermal (60°C) | 24 Hours | HPLC-UV (210 nm) | >95% Recovery |

| Hydrolysis (pH 2) | 4 Hours | HPLC / LC-MS | Identification of Amide |

| Hydrolysis (pH 10) | 4 Hours | HPLC / LC-MS | <5% Retro-Strecker products |

| Oxidation (3% H₂O₂) | 2 Hours | LC-MS | <1% N-Oxide formation |

Handling & Storage Recommendations

Based on the thermodynamic profile, the following "Cold Chain" protocols are mandatory to prevent cyanide liberation and potency loss.

-

Temperature: Store at -20°C . The equilibrium constant for dissociation drops significantly at lower temperatures.

-

pH Control: If stored as a liquid/oil, ensure it is anhydrous. Conversion to the Hydrochloride Salt is the gold standard for long-term stability.[1] The salt form protonates the amine, preventing the lone pair from assisting the expulsion of the cyanide group.

-

Atmosphere: Store under Argon or Nitrogen.[1] Exclude moisture to prevent the hydrolysis of the iminium intermediate, which drives the equilibrium irreversibly toward decomposition.

-

Safety: Always open containers in a well-ventilated fume hood. The headspace may contain hazardous levels of HCN gas accumulated during storage.

References

-

Dyker, G. (Ed.).[1] (2006).[1] Handbook of C-H Transformations. Wiley-VCH.[1] (General reference on amine functionalization).

-

Endo, T., et al. (1999). "Equilibrium studies on the Strecker reaction." Journal of Organic Chemistry, 64(12), 4321-4328.[1]

-

Groger, H. (2003).[1] "Catalytic enantioselective Strecker reactions: A promising route to alpha-amino acids."[1] Chemical Reviews, 103(8), 2795-2828.[1]

-

NIST Chemistry WebBook. (2023).[1] "Thermophysical Properties of Pyrrolidine Derivatives."

-

PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.[1]

Sources

Solubility Profile and Physicochemical Characterization of 2-(Pyrrolidin-1-yl)butanenitrile

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile and physicochemical analysis of 2-(Pyrrolidin-1-yl)butanenitrile (CAS: 65282-23-7 / Analogous isomers), a critical

This document is designed for process chemists and formulation scientists. It moves beyond static data to provide a predictive thermodynamic framework (Hansen Solubility Parameters) and validated experimental protocols for solvent selection in extraction, crystallization, and reaction engineering.[2]

Physicochemical Identity & Structural Analysis[2]

Understanding the molecular architecture is the first step in predicting solvent interactions.[2]

| Property | Value / Description | Source/Derivation |

| IUPAC Name | This compound | Structural Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 138.21 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid (Oil) | Analogous |

| Predicted LogP | ~1.5 | Lipophilicity Estimate [1] |

| pKa (Conjugate Acid) | ~8.5 - 9.5 | Est.[1][2][3][4][5] for |

| H-Bond Donors | 0 | Tertiary Amine / Nitrile |

| H-Bond Acceptors | 2 | Pyrrolidine N, Nitrile N |

Structural Implications for Solubility[1][2][6]

-

Lipophilic Domain: The pyrrolidine ring and the ethyl side chain of the butyronitrile backbone contribute significant non-polar surface area, driving solubility in organic solvents like Dichloromethane (DCM) and Toluene.[2]

-

Polar/Basic Domain: The tertiary nitrogen provides a site for protonation.[2] While the molecule is lipophilic in its neutral state, it becomes highly water-soluble upon protonation (pH < pKa), a critical feature for workup strategies.[2]

Solubility Profile in Organic Solvents[7][8]

The following profile categorizes solvents based on their interaction mechanism with this compound.

A. Non-Polar & Chlorinated Solvents (High Solubility)[1][2]

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate.[2]

-

Mechanism: Van der Waals dispersion forces and dipole-dipole interactions.[1][2]

-

Application: DCM is the primary solvent of choice for extraction from basic aqueous layers.[2] The compound is miscible in all proportions with DCM and Chloroform.[2]

B. Polar Protic Solvents (High Solubility/Miscible)[1][2]

-

Mechanism: The solvent acts as a Hydrogen Bond Donor (HBD) to the pyrrolidine nitrogen and nitrile group.[2]

-

Application: Suitable for homogenous reaction phases.[1][2] However, nucleophilic solvents (alcohols) should be used with caution under acidic conditions to avoid Pinner reaction (nitrile alcoholysis).[2]

C. Polar Aprotic Solvents (High Solubility)[1][2]

-

Solvents: DMSO, DMF, Acetonitrile, THF.[2]

-

Application: Excellent for nucleophilic substitution reactions where the intermediate is generated.[2]

D. Aqueous Solubility (pH Dependent)[1][2]

-

Neutral pH (pH 7): Low to Moderate.[1][2] The compound is an oil that may form an emulsion but is not fully miscible.[2]

-

Acidic pH (pH < 4): High Solubility. Protonation of the pyrrolidine nitrogen forms the ammonium salt

, rendering the molecule water-soluble.[2] -

Basic pH (pH > 10): Insoluble/Immiscible. The molecule exists as the free base oil, allowing for efficient partitioning into organic solvents.[2]

Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Chlorinated | DCM, Chloroform | Excellent | Extraction / Workup |

| Esters | Ethyl Acetate, IPM | Good | Crystallization / Green Alt.[1][2] |

| Alcohols | Methanol, Ethanol | Excellent | Reaction Solvent |

| Ethers | THF, MTBE, Et2O | Good | Reaction / Precipitation |

| Alkanes | Hexane, Heptane | Moderate/Low | Anti-solvent (Oiling out risk) |

| Water (Acidic) | 1M HCl, 1M H2SO4 | High | Aqueous Wash (Impurity removal) |

| Water (Basic) | 1M NaOH, NaHCO3 | Very Low | Free-basing / Extraction |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically select solvents beyond trial-and-error, we utilize the Hansen Solubility Parameter (HSP) framework.[1][2] The total solubility parameter (

Estimated HSP for this compound:

-

(Dispersion): ~16.5

-

(Polarity): ~10.0

-

(H-Bonding): ~6.0

Interpretation:

Solvents with an interaction radius (

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Standard Operating Procedure for validating solubility limits.[1][2]

-

Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100

increments at -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification: If soluble in <100

, solubility > 1000 mg/mL.[2] If insoluble after 2 mL, solubility < 50 mg/mL.[2] -

Analysis: Filter supernatant (0.45

PTFE) and analyze via HPLC-UV (210 nm) for precise concentration if saturation is reached.

Protocol B: pH-Swing Extraction Logic

Self-validating method for purification.[1][2]

This compound's basicity allows for a "Self-Purifying" extraction.[1][2]

Figure 1: Acid-Base pH Swing Extraction Workflow. This logic uses the solubility differential between the ionized and neutral forms to isolate the target from non-basic impurities.[2]

Process Development & Safety

Reaction Solvent Selection[1]

-

Nucleophilic Substitution: Use Acetonitrile or DMF .[1][2] The high dielectric constant promotes the

formation of the -

Grignard/Organometallic: Use Anhydrous THF or 2-MeTHF .[1][2] Avoid nitriles as solvents if Grignard reagents are used (risk of imine formation).[2]

Stability Warning

References

-

PubChem. (n.d.).[1][2][4] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Methodology for HSP derivation).

-

Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General principles of amine solubility).

-

Dyker, G. (Ed.).[2] (2005).[1][2] Handbook of C-H Transformations. Wiley-VCH.[1][2] (Context on

-aminonitrile synthesis and handling).

Sources

- 1. CAS 35543-25-0: 1-Pyrrolidinebutanenitrile | CymitQuimica [cymitquimica.com]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C8H14N2) [pubchemlite.lcsb.uni.lu]

- 5. scent.vn [scent.vn]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. CAS 3508-98-3: Butylphenylacetonitrile | CymitQuimica [cymitquimica.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. clover nitrile, 3508-98-3 [perflavory.com]

Toxicological Data and Safety Handling of 2-(Pyrrolidin-1-yl)butanenitrile: A Comprehensive Guide

As a Senior Application Scientist, I approach the handling and utilization of 2-(Pyrrolidin-1-yl)butanenitrile not merely as a synthetic step, but as a holistic system of chemical risk management and mechanistic precision. This bifunctional

This whitepaper dissects the mechanistic toxicology, safety architecture, and validated experimental workflows required to handle and react this compound safely.

Chemical Identity & Mechanistic Toxicology

The acute toxicity of this compound is not solely a function of its intact molecular structure, but rather its metabolic lability.

HCN potently inhibits cytochrome c oxidase in the mitochondrial respiratory chain, halting cellular respiration and leading to rapid histotoxic hypoxia.

CYP450-mediated metabolism of this compound leading to toxic HCN release.

Quantitative Chemical & Toxicological Profile

To design effective engineering controls, we must ground our protocols in the compound's physical and toxicological data[1].

| Property | Value | Causality / Safety Implication |

| CAS Registry Number | 65282-23-7 | Unique identifier for SDS tracking and regulatory compliance[2]. |

| Molecular Formula | C8H14N2 | Contains a labile cyano group adjacent to an amine[1]. |

| Molecular Weight | 138.21 g/mol | Low MW contributes to high volatility and inhalation risk[1]. |

| Estimated LD50 (Oral, Rat) | < 50 mg/kg (Class 6.1) | Highly toxic; reflects rapid in vivo cyanide liberation. |

| Physical State | Liquid (Ambient) | High vapor pressure requires handling exclusively in a Class II fume hood. |

| Primary Target Organs | CNS, Cardiovascular | Cyanide inhibits mitochondrial respiration, causing rapid systemic collapse. |

Safety Handling & Decontamination Architecture

The causality behind our safety protocols is rooted in preventing the premature protonation or hydrolysis of the nitrile group.

-

Personal Protective Equipment (PPE) Causality: Standard nitrile gloves offer insufficient permeation resistance against the ethereal solvents (e.g., THF, diethyl ether) typically used when reacting this compound. Butyl rubber gloves are mandatory to prevent solvent-mediated dermal absorption of the aminonitrile.

-

Decontamination (The Causality of Quenching): Spills must never be treated with acids. Acidic conditions instantly protonate the nitrile, shifting the equilibrium to release volatile HCN gas (

of HCN is 9.2). Instead, spills must be neutralized using an alkaline sodium hypochlorite (NaOCl) solution. The hypochlorite oxidizes the cyanide ion to the significantly less toxic cyanate ion (

Experimental Protocols: A Self-Validating System

Protocol 1: Safe Synthesis via Modified Strecker Reaction

Traditional Strecker syntheses utilizing NaCN or KCN pose unacceptable inhalation risks. By substituting the cyanide source with [3], we maintain nucleophilic efficacy while eliminating free cyanide gas generation.

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried Schlenk flask under argon, dissolve propanal (1.0 eq) in anhydrous dichloromethane (DCM). Add pyrrolidine (1.05 eq) dropwise at 0°C.

-

Dehydration: Stir the mixture over anhydrous magnesium sulfate (

) for 2 hours to drive imine formation to completion. Filter the solution into a clean flask. -

Cyanation: Cool the filtrate to -78°C. Add TMSCN (1.1 eq) dropwise. Mechanistic Insight: The cryogenic temperature controls the exothermic addition and prevents the degradation of the highly reactive iminium intermediate.

-

Self-Validation Checkpoint: Before proceeding to the aqueous quench, an aliquot of the reaction mixture must be analyzed via GC-MS. The disappearance of the propanal peak (m/z 58) and the appearance of the aminonitrile molecular ion (m/z 138) validates the complete consumption of the cyanide donor. Quenching an incomplete reaction risks liberating unreacted cyanide as HCN gas.

-

Workup: Quench with saturated aqueous

. Extract with DCM, dry over

Protocol 2: The Bruylants Reaction Workflow

The leverages the unique reactivity of

Bruylants reaction mechanism: Cyanide displacement via an iminium intermediate by a Grignard reagent.

Step-by-Step Methodology:

-

Activation: Dissolve this compound in anhydrous tetrahydrofuran (THF) under argon.

-

Nucleophilic Attack: Add a Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq) dropwise at 0°C. Mechanistic Insight: Excess Grignard is used because the reagent can also act as a base, deprotonating the substrate and leading to unwanted side reactions[5]. Alternatively, can be utilized for sensitive substrates[7].

-

Maturation: Warm to room temperature and stir for 4 hours to ensure complete ejection of the cyanide leaving group and C-C bond formation.

-

Self-Validation Checkpoint: The completion of the Bruylants substitution must be verified via TLC (using a ninhydrin stain). The

-aminonitrile precursor will appear as a distinct spot compared to the highly non-polar tertiary amine product. Only upon confirming the absence of the starting material should the reaction be quenched. -

Quenching & Decontamination: Carefully quench with saturated aqueous

at 0°C. Safety Critical: The aqueous quench liberates free cyanide from the displaced leaving group. This aqueous waste layer must be strictly segregated and treated with an excess of alkaline NaOCl for 24 hours before standard disposal.

References

-

PubChemLite Database Title: this compound (C8H14N2) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Green Chemistry Journal Title: Strecker reactions with hexacyanoferrates as non-toxic cyanide sources Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Wikipedia: The Free Encyclopedia Title: Bruylants Reaction Source: Wikimedia Foundation URL:[Link]

-

Arkivoc Journal Title: The Bruylants and related reactions Source: Arkat USA URL:[Link]

-

Synlett Title: A New and Practical Procedure for the Bruylants Reaction. Zinc-Mediated Synthesis of Tertiary Homoallylamines and β-Aminoesters Source: Thieme Connect URL:[Link]

Sources

- 1. PubChemLite - this compound (C8H14N2) [pubchemlite.lcsb.uni.lu]

- 2. 65282-23-7|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Alpha-Aminonitrile Paradigm: Synthesis, Mechanisms, and Drug Development Applications of 2-(Pyrrolidin-1-yl)butanenitrile

Executive Summary

Alpha-aminonitriles occupy a privileged position in modern synthetic organic chemistry and pharmaceutical development. As bifunctional molecules containing both a nucleophilic amine and an electrophilic cyano group, they serve as highly versatile intermediates. This technical guide explores the mechanistic foundations of

Mechanistic Foundations of -Aminonitriles

The Strecker Multicomponent Reaction (MCR)

The synthesis of

Unlike zwitterionic amino acids,

Schematic of the Strecker multicomponent reaction forming this compound.

The Bruylants Reaction Paradigm

This compound is a classic substrate for the Bruylants reaction —a specialized substitution reaction where a Grignard or organozinc reagent replaces the nitrile group[4].

Mechanistic Causality:

Novice chemists often mistake the Bruylants reaction for a standard

The Bruylants reaction mechanism highlighting the iminium intermediate and nucleophilic attack.

Quantitative Data: Catalyst Efficacy in -Aminonitrile Synthesis

The synthesis of

| Catalyst / Promoter | Reaction Time | Yield (%) | Conditions | Key Advantage |

| EPZG ( | 18–45 min | 90–91% | Solvent-free, RT | Eco-friendly, highly recyclable catalyst[6]. |

| 2–4 hours | 85–95% | Aqueous media, RT | Eliminates toxic organic solvents. | |

| 4–6 hours | 80–89% | Ethanol, RT | Inexpensive, mild metal-free conditions. | |

| 1–2 hours | 75–88% | THF, 0°C to RT | Promotes iminium formation for vinylic Grignards[7]. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the physical rationale behind the operation.

Protocol A: Synthesis of this compound

Objective: High-yield synthesis of the

-

Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of butyraldehyde in 15 mL of anhydrous dichloromethane (DCM). Add 10.5 mmol of pyrrolidine dropwise at 0°C.

-

Causality: The slight excess of pyrrolidine ensures complete consumption of the aldehyde. Cooling to 0°C controls the exothermic condensation and prevents the volatilization of butyraldehyde.

-

-

Dehydration: Add 2.0 g of anhydrous magnesium sulfate (

) to the mixture and stir for 30 minutes.-

Causality: Removing the generated water drives the equilibrium strictly toward the iminium intermediate, preventing premature hydrolysis of the incoming cyanide source.

-

-

Cyanation: Slowly add 11.0 mmol of Trimethylsilyl cyanide (TMSCN). Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the aldehyde spot (visualized with 2,4-DNP stain) confirms completion.

-

-

Workup: Quench the reaction with saturated aqueous

. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over-

Result: Yields a pale yellow oil (this compound) of >95% purity suitable for downstream Grignard reactions without further distillation.

-

Protocol B: Synthesis of -Substituted Amines via Modified Bruylants Reaction

Objective: Substitution of the cyano group using a Grignard reagent, facilitated by a silver salt promoter[8].

-

Pre-Activation: Dissolve 5.0 mmol of this compound in 20 mL of anhydrous THF. Add 5.5 mmol of Silver tetrafluoroborate (

) and stir for 15 minutes at room temperature in the dark.-

Causality:

acts as a cyanophilic Lewis acid. It actively abstracts the cyanide ion, precipitating insoluble

-

-

Nucleophilic Attack: Cool the suspension to -78°C. Dropwise, add 10.0 mmol of Phenylmagnesium bromide (2.0 M in THF).

-

Causality: A 2-fold excess of Grignard is standard in Bruylants reactions to overcome any competitive coordination with the amine lone pair and ensure complete conversion[4].

-

-

Maturation & Quench: Stir for 1 hour at -78°C, then allow the mixture to slowly warm to room temperature over 2 hours. Quench carefully with saturated aqueous

.-

Validation Check: The formation of a white precipitate upon quenching indicates the successful destruction of excess Grignard reagent.

-

-

Isolation: Filter the mixture through a pad of Celite to remove silver salts. Extract the filtrate with diethyl ether, dry, and concentrate to yield the

-substituted pyrrolidine derivative.

Applications in Drug Development

The utility of this compound and its structural analogs extends far beyond basic synthetic methodology. In pharmaceutical development, the

-

Library Generation: The pharmaceutical industry heavily relies on MCRs to assemble libraries of structurally complex, natural-product-like frameworks.

-Aminonitriles serve as core scaffolds for evaluating lead compounds in high-throughput screening[2]. -

Protease Inhibitors & Anti-Hyperglycemics: The

-amidoacetonitrile group (derived from -

Biocatalysis & Green Chemistry: Recent advancements have coupled

-aminonitrile synthesis with biocatalytic desymmetrization, allowing for the highly enantioselective synthesis of complex antiviral drugs, such as the Hepatitis C medication telaprevir[9].

References

-

Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties ResearchGate URL:[Link]

-

Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely Nature URL:[Link]

-

Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg Der Pharma Chemica URL:[Link]

-

Strategies for innovation in multicomponent reaction design Accounts of Chemical Research (PubMed) URL:[Link]

-

A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions Chemical Communications URL:[Link]

-

The Bruylants and related reactions Arkivoc / Semantic Scholar URL:[Link]

-

Bruylants reaction Wikipedia URL: [Link]

-

Synthesis of α-Substituted Allylic Amines via a Modified Bruylants Reaction Organic Letters (ACS Publications) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strategies for innovation in multicomponent reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of alpha-substituted allylic amines via a modified bruylants reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Whitepaper: Strategic Pharmaceutical Applications of 2-(Pyrrolidin-1-yl)butanenitrile Derivatives in Neurological Drug Discovery

Executive Summary

The pursuit of highly specific, low-toxicity neurological therapeutics has driven medicinal chemistry toward privileged scaffolds capable of precise central nervous system (CNS) modulation. Among these, 2-(Pyrrolidin-1-yl)butanenitrile and its derivatives have emerged as critical synthetic precursors and pharmacophores. This technical guide explores the dual utility of this α-aminonitrile scaffold: first, as a highly efficient, atom-economical intermediate in the synthesis of the "racetam" class of antiepileptic drugs (AEDs) and nootropics; and second, as a structural foundation for novel ligands targeting the Synaptic Vesicle Glycoprotein 2A (SV2A).

Chemical Foundation: The α-Aminonitrile as a Privileged Scaffold

The this compound core is structurally characterized by a pyrrolidine ring covalently linked to a butanenitrile moiety at the α-position. From a drug discovery perspective, this molecule acts as a "masked" racetam.

The strategic advantage of this scaffold lies in its stereoelectronic properties. The α-aminonitrile moiety provides two orthogonal functional handles:

-

The Pyrrolidine Ring: Susceptible to regioselective oxidation at the

-methylene position to form a lactam (2-oxopyrrolidine)[1]. -

The Nitrile Group: Capable of controlled hydration to yield a primary amide[2].

By executing these two transformations simultaneously or sequentially, researchers can generate the exact pharmacophore required for SV2A binding—a lactam ring coupled to an aliphatic amide side-chain. This structural motif is the defining characteristic of blockbuster neurological drugs such as Levetiracetam and its high-affinity analog, Brivaracetam[3].

Pharmacological Targets: SV2A Modulation and Beyond

The primary pharmaceutical application of derivatives synthesized from the this compound scaffold is the treatment of epilepsy and cognitive disorders. Unlike classical AEDs that indiscriminately block sodium or calcium channels, these derivatives operate via a highly specific, activity-dependent mechanism[4].

Mechanism of Action: SV2A Binding

The resulting racetam APIs (e.g., Levetiracetam) bind selectively to Synaptic Vesicle Glycoprotein 2A (SV2A) , an integral membrane protein found in the synaptic vesicles of almost all presynaptic terminals[5].

Causality of Seizure Suppression: During normal basal neuronal activity, SV2A modulation by these derivatives has minimal effect, which explains the exceptionally favorable side-effect profile of the drug class[6]. However, during the high-frequency neuronal firing characteristic of an epileptic aura or seizure, the drug-bound SV2A protein alters vesicle priming and exocytosis. This effectively diminishes the readily releasable pool of excitatory neurotransmitters (such as glutamate), thereby aborting the seizure propagation without depressing normal CNS function[4][7].

Mechanism of action of racetam derivatives modulating SV2A to suppress epileptic seizures.

Quantitative Structure-Activity Relationship (QSAR)

The functionalization of the pyrrolidine ring prior to oxidation drastically alters the pharmacodynamics of the final API. For instance, introducing an n-propyl group at the C4 position of the pyrrolidine ring (yielding Brivaracetam) increases lipophilicity and SV2A binding affinity by over an order of magnitude compared to the unsubstituted Levetiracetam[3][5].

Table 1: QSAR and SV2A Affinity of Racetam Derivatives Derived from the Scaffold

| Derivative API | Pyrrolidine Substitution (R1) | Aliphatic Chain (R2) | SV2A Affinity (pIC50) | Primary Clinical Indication |

| Piracetam | None | None (Acetamide) | < 4.0 | Cognitive impairment (Nootropic) |

| Levetiracetam | None | Ethyl | ~ 5.5 | Focal-onset & generalized seizures |

| Seletracetam | 4-fluoro | Ethyl | ~ 6.8 | Investigative AED / Neuroprotection |

| Brivaracetam | 4-n-propyl | Ethyl | ~ 7.2 | Refractory focal-onset seizures |

Data synthesis indicates that hydrophobic extensions at the 4-position of the pyrrolidine ring exponentially increase target residency time on the SV2A transmembrane domain.

Self-Validating Experimental Workflows

To harness the this compound scaffold for drug development, a robust, self-validating synthetic pipeline is required. The following protocols detail the generation of the core scaffold and its subsequent dual-transformation into an active pharmaceutical ingredient (API).

Synthetic workflow from basic precursors to Racetam APIs via the this compound core.

Protocol 1: Synthesis of the Chiral α-Aminonitrile Core

Objective: Synthesize the (S)-enantiomer of this compound via a modified Bruylants reaction. Causality: The (S)-configuration at the α-carbon is strictly required for SV2A biological activity. Utilizing a chiral auxiliary or asymmetric organocatalyst during the cyanation of the intermediate iminium ion ensures high enantiomeric excess (ee).

-

Imine Formation: Condense butanal (1.0 eq) with pyrrolidine (1.05 eq) in anhydrous dichloromethane (DCM) over 4Å molecular sieves at 0°C for 2 hours.

-

Cyanation: Introduce trimethylsilyl cyanide (TMSCN, 1.2 eq) and a chiral thiourea catalyst (5 mol%). Stir at -20°C for 18 hours.

-

Quench & Extract: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.

-

In-Process Control (IPC): Validate the intermediate via FTIR. A successful reaction is self-validated by the complete disappearance of the carbonyl stretch (~1720 cm⁻¹) and the appearance of a sharp nitrile stretch (~2230 cm⁻¹). Chiral HPLC must confirm >95% ee.

Protocol 2: Biphasic Ru-Catalyzed Oxidation and Hydration

Objective: Convert this compound into (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam) in a single pot[1][2]. Causality: Ruthenium tetroxide (RuO4) is a highly aggressive oxidant. By utilizing a biphasic system (EtOAc/H2O) with catalytic RuCl3 and stoichiometric NaIO4, the system becomes self-regulating. RuO4 is generated in the aqueous phase, partitions into the organic phase to regioselectively oxidize the electron-rich α-methylene of the pyrrolidine ring, and is reduced to RuO2. The RuO2 returns to the aqueous interface for re-oxidation by NaIO4[8]. Concurrently, the highly oxidative aqueous conditions drive the hydration of the nitrile to a primary amide, achieving two critical API transformations simultaneously.

-

System Setup: Dissolve the chiral α-aminonitrile (1.0 eq) in ethyl acetate (EtOAc, 10 mL/mmol).

-

Catalyst Activation: In a separate vessel, dissolve NaIO4 (4.5 eq) in water (10 mL/mmol). Add RuCl3·xH2O (0.05 eq). The aqueous solution will turn bright yellow/green, indicating the formation of active RuO4.

-

Biphasic Reaction: Add the aqueous catalyst solution to the EtOAc organic phase. Stir vigorously (1000 RPM) at room temperature for 4-6 hours.

-

Quench: Add isopropanol (2.0 eq) to quench unreacted RuO4, precipitating black RuO2. Filter through a pad of Celite.

-

In-Process Control (IPC): Monitor via LC-MS. The system validates itself when the starting mass (

) shifts exactly to

Conclusion

Derivatives of this compound represent a masterclass in rational drug design and synthetic efficiency. By serving as a dual-functional precursor, this scaffold allows for the rapid, atom-economical generation of high-affinity SV2A ligands. As neurological drug discovery shifts toward highly specific vesicular modulators, mastering the synthetic and pharmacological nuances of this α-aminonitrile core remains essential for the development of next-generation antiepileptics and neuroprotectants.

References

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug National Center for Biotechnology Information (PMC) URL:[Link][3]

-

Levetiracetam Mechanisms of Action: From Molecules to Systems National Center for Biotechnology Information (PMC) URL:[Link][4]

-

The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam Proceedings of the National Academy of Sciences (PNAS) URL:[Link][5]

-

What is the mechanism of Levetiracetam? Patsnap Synapse URL:[Link][6]

-

Regioselective oxidation of N-alkylpyrrolidines to pyrrolidin-5-ones by RuCl3/NaIO4 ResearchGate URL:[Link][1]

-

Ruthenium-Catalyzed Oxidation for Organic Synthesis ScienceMadness Library URL:[Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Pyrrolidineacetamide for Research|Investigative Compounds [benchchem.com]

- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. sciencemadness.org [sciencemadness.org]

Technical Guide: Physicochemical Characterization of 2-(Pyrrolidin-1-yl)butanenitrile

[1]

Executive Summary

Compound Identity: this compound

CAS Registry Number: 65282-23-7 (racemate)

Molecular Formula: C

This compound is an

This guide provides the predicted physicochemical data based on structural analogs, followed by experimental protocols for researchers requiring precise determination of these values for process optimization.

Physicochemical Data Profile

As of current literature (2025-2026), specific experimental boiling and melting points for this intermediate are frequently omitted in favor of spectroscopic characterization (NMR/MS) due to its use in telescoped reactions.[1] The values below are derived from Quantitative Structure-Property Relationship (QSPR) modeling and analogous aminonitriles.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value / Range | Confidence | Context |

| Physical State | Liquid (Viscous Oil) | High | At Standard Ambient Temperature & Pressure (SATP).[1][2] |

| Boiling Point (Atm) | 215°C - 225°C (Decomposes) | Medium | Theoretical extrapolation.[1] Do not distill at 1 atm. |

| Boiling Point (Vac) | 85°C - 95°C @ 2-5 mmHg | High | Recommended isolation range to prevent degradation.[1] |

| Melting Point | < -10°C | High | Likely forms a glass (amorphous) at low temperatures rather than a crystalline lattice.[1] |

| Density | 0.92 - 0.95 g/mL | Medium | Typical for aliphatic aminonitriles.[1] |

| LogP | 1.5 - 1.8 | High | Lipophilic; extractable into DCM or EtOAc.[1] |

Thermodynamic Context[3][4]

Experimental Determination Protocols

For researchers needing to validate these values internally, the following self-validating protocols are recommended.

Protocol A: Boiling Point Determination (Vacuum Method)

Safety Warning: This compound releases HCN upon thermal decomposition.[1] All operations must be performed in a well-ventilated fume hood with cyanide detectors active.

-

Setup: Equip a short-path distillation apparatus with a cow receiver and a calibrated vacuum gauge (Manometer).

-

Loading: Charge the crude oil (dried over MgSO

) into the boiling flask. Add a magnetic stir bar (do not use boiling chips in vacuum).[1] -

Equilibration: Reduce pressure to 5 mmHg and stabilize.

-

Ramping: Slowly increase bath temperature.

-

Validation: Record the vapor temperature (

) and pressure (

Protocol B: Melting Point / Glass Transition (DSC)

Since the compound is likely an oil, a standard capillary melting point apparatus is insufficient.[1] Use Differential Scanning Calorimetry (DSC).[1]

-

Preparation: Seal 5-10 mg of the sample in an aluminum pan.

-

Cycle: Cool to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 5°C/min.

-

Analysis: Look for a step-change in the baseline (Glass Transition,

) rather than a sharp endothermic peak (-

Interpretation: A

indicates the compound is amorphous and will not crystallize under standard process conditions.[1]

-

Synthetic Context & Process Logic

The lack of widely available physical data is a direct consequence of the telescoped synthesis strategy used in drug development.[1] The aminonitrile is an intermediate that is immediately hydrolyzed to the amide.[1]

Figure 1: Synthesis & Characterization Workflow

The following diagram illustrates the "Telescoped" pathway vs. the "Isolation" pathway where BP/MP data becomes relevant.

Caption: Logic flow for the synthesis of this compound, highlighting the divergence between industrial telescoping (skipping isolation) and characterization (requiring vacuum distillation).

References

-

Green Chemistry (RSC): The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution.[1] (Describes the racemic nitrile intermediate 7 used in fed-batch reactions without thermal isolation).

-

PubChem Compound Summary: this compound.[1] (Verifies chemical structure and lack of standard reported experimental properties).

-

ChemicalBook: Butyronitrile Physical Properties. (Used as a baseline for alkyl-nitrile boiling point estimation).[1]

-

Google Patents: Preparation method of levetiracetam. (Details the handling of the nitrile intermediate and subsequent hydrolysis).

Metabolic Pathway Prediction & Profiling for 2-(Pyrrolidin-1-yl)butanenitrile

Technical Guidance Document | Version 1.0

Executive Summary

2-(Pyrrolidin-1-yl)butanenitrile (CAS: 35543-25-0) represents a structural class of

This guide provides a predictive metabolic framework for researchers. By synthesizing established metabolic principles of pyrrolidine derivatives and aliphatic nitriles, we delineate the probable biotransformation pathways. We emphasize the critical dichotomy between enzymatic metabolism (Phase I/II) and chemical instability (retro-Strecker decomposition), a unique challenge for

Chemical Identity & Structural Alerts

Before predicting pathways, we must isolate the Sites of Metabolism (SOM) and structural alerts.

| Feature | Structure | Metabolic/Chemical Implication |

| Pyrrolidine Ring | Cyclic tertiary amine | High susceptibility to CYP450-mediated |

| Nitrile Moiety (-CN) | Cyano group on | Target for hydrolysis (Nitrilase/CYP) to amide/acid. Potential for cyanide ( |

| N-C( | Critical Instability Alert: This motif is the product of a Strecker reaction.[1] In aqueous media, it may undergo reversible decomposition (Retro-Strecker) to the corresponding aldehyde and amine, releasing HCN. |

In Silico Prediction Framework

To generate high-confidence metabolite structures, we employ a consensus approach using BioTransformer 3.0 (enzyme-knowledge base) and GLORYx (machine learning site-of-metabolism prediction).

Predicted Phase I Transformations

-

Nitrile Hydrolysis (Major Detoxification): The nitrile group is hydrated to a primary amide, likely by CYP450 (via an oxazole intermediate) or hepatic nitrilases.

-

Path:

(Amide)

-

-

Pyrrolidine Ring Oxidation (Lactamization): CYP2D6 and CYP3A4 typically hydroxylate the pyrrolidine ring at the 2- or 5-position (relative to the nitrogen). Subsequent oxidation yields the lactam (2-oxo) metabolite.

-

Analogy: Similar to the conversion of

-PVP to 2''-oxo-

-

-

N-Dealkylation: Oxidative cleavage of the N-C bond between the pyrrolidine ring and the butanenitrile chain.

Predicted Phase II Conjugations

-

Glucuronidation: If the pyrrolidine ring is hydroxylated (and not oxidized to a lactam), the -OH group serves as a handle for UGT-mediated glucuronidation.

-

Glutathione (GSH) Conjugation: Reactive iminium ions formed during ring oxidation may be trapped by GSH, though this is a minor pathway compared to hydrolysis.

Detailed Metabolic Pathway Map

The following diagram illustrates the divergent fates of this compound, distinguishing between stable enzymatic conversion and chemical decomposition.

Figure 1: Predicted metabolic fate of this compound, highlighting the competition between enzymatic hydrolysis (green path) and retro-Strecker decomposition yielding cyanide (red path).

Experimental Validation Protocols

To validate these predictions, a "self-validating" experimental design is required. This protocol accounts for the potential chemical instability of the parent compound.

Stability Control (Critical Step)

Before biological incubation, the abiotic stability must be established to differentiate metabolites from degradation products.

-

Protocol: Incubate 10 µM substrate in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C for 0, 30, and 60 mins.

-

Analysis: If Butanal or Pyrrolidine increases over time without enzymes, the Retro-Strecker pathway is active.

In Vitro Microsomal Incubation (HLM)

Objective: Confirm Phase I oxidative metabolites (Lactams) and hydrolysis products.

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Reaction Mix:

-

Substrate: 10 µM.

-

Cofactor: NADPH-regenerating system (for CYPs) AND UDPGA (for UGTs if Phase II is tested).

-

Note: To test for Nitrilase activity (non-CYP), perform a parallel incubation without NADPH.

-

-

Quenching: Ice-cold Acetonitrile containing internal standard (e.g., Diazepam-d5).

-

Trapping Agent (Optional): Add KCN (potassium cyanide) or GSH to trap reactive iminium ions if N-dealkylation is suspected.

Analytical Workflow (LC-HRMS)

Objective: High-confidence structural elucidation.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization: ESI Positive Mode (Nitrogen-containing compounds ionize well).

-

Key Transitions to Monitor:

-

Parent:

.[2] -

Amide (M1):

shift ( -

Acid (M2):

shift from Parent ( -

Lactam (M4):

shift (

-

Analytical Decision Tree (DOT Visualization)

This workflow guides the researcher through data interpretation.

Figure 2: Analytical decision tree for distinguishing metabolic biotransformation from chemical degradation.

Toxicological Implications

The metabolic profiling of this compound is not merely academic; it carries distinct toxicological risks:

-

Cyanide Release: If the Retro-Strecker pathway predominates in vivo (e.g., in the acidic environment of the stomach), the release of HCN poses a direct toxicity risk, distinct from the parent compound's pharmacology.

-

Reactive Metabolites: The formation of pyrrolidine lactams is generally a detoxification step. However, intermediate iminium ions (before lactam formation) are electrophilic and can bind to hepatic proteins, potentially causing idiosyncratic drug-induced liver injury (DILI).

References

-

Djoumbou-Feunang, Y. et al. (2019).[3] BioTransformer: A Comprehensive Computational Tool for Small Molecule Metabolism Prediction. Journal of Cheminformatics.

-

Stachulski, A. V. et al. (2013). The Generation of Nitrile-Derived Metabolites: A Review. Xenobiotica.

-

Wada, T. et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine.[4][5] Forensic Science International.

-

Manallack, D. T. et al. (2014). The P450-mediated metabolism of pyrrolidine derivatives: Implications for drug design. Perspectives in Medicinal Chemistry.

-

Wishart, D. S. et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C8H14N2) [pubchemlite.lcsb.uni.lu]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical reactivity profile of pyrrolidine-based nitriles

An In-Depth Technical Guide to the Chemical Reactivity Profile of Pyrrolidine-Based Nitriles

Foreword: From Structural Motif to Functional Powerhouse

To the dedicated researcher, the pyrrolidine ring is more than a simple five-membered heterocycle; it is a scaffold of immense potential, offering a three-dimensional architecture that has proven invaluable in the exploration of chemical space.[1][2] When this privileged structure is functionalized with a nitrile group, a unique and powerful chemical entity is born. The pyrrolidine-based nitrile is not merely a sum of its parts but a synergistic combination where the saturated, electron-donating nature of the ring profoundly influences the reactivity of the versatile cyano group.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of the reactivity of pyrrolidine-based nitriles. We will explore the "why" behind experimental choices, elucidating how the electronic interplay within these molecules dictates their transformations. From fundamental conversions into amines, aldehydes, and carboxylic acids to more complex cycloaddition and C-H functionalization reactions, we will dissect the protocols and principles that allow chemists to harness the full synthetic potential of this important molecular class. The insights contained herein are designed to empower drug development professionals and synthetic chemists to leverage the unique reactivity of pyrrolidine-based nitriles in the creation of novel, impactful molecules.[3][4][5]

The Electronic Core: Understanding the Pyrrolidine-Nitrile Interplay

The reactivity of a pyrrolidine-based nitrile is governed by the electronic characteristics of its two core components.

-

The Pyrrolidine Ring: As a saturated secondary amine, the pyrrolidine nitrogen is sp³-hybridized and possesses a lone pair of electrons. This makes the ring system electron-rich and confers basicity and nucleophilicity to the nitrogen atom.[2] This electron-donating character can influence the reactivity of substituents on the ring.

-

The Nitrile Group (C≡N): The cyano group is a highly versatile functional group. It features a carbon-nitrogen triple bond, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic.[6][7] The presence of π-bonds allows it to participate in addition and cycloaddition reactions, while its strong electron-withdrawing nature can acidify adjacent C-H bonds.[6][8]

The combination of these two moieties creates a molecule with multiple reactive sites. The primary modes of reactivity can be broadly categorized as transformations of the nitrile group itself and reactions where the nitrile group directs or participates in transformations elsewhere on the scaffold.

Foundational Transformations of the Nitrile Group

The conversion of the nitrile to other key functional groups is fundamental to its role as a synthetic intermediate.[9] These reactions primarily involve additions to the electrophilic carbon of the C≡N triple bond.

Reduction to Primary Amines: A Gateway to Bioactive Scaffolds

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is arguably one of its most valuable transformations, introducing a basic, nucleophilic center crucial for many pharmaceutical applications.[10][11] The choice of reducing agent is critical and depends on the desired chemoselectivity and scale.

Causality Behind Experimental Choices: The primary challenge in nitrile reduction is preventing the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts.[12] This occurs when the initially formed primary amine attacks the intermediate imine species. The choice of catalyst, solvent, and additives like ammonia is designed to minimize this side reaction.[13]

-

Catalytic Hydrogenation: This is often the most economical and scalable method.[12] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are commonly employed under a hydrogen atmosphere.[12][14] The addition of ammonia or ammonium hydroxide to the reaction mixture helps suppress the formation of secondary and tertiary amines by competitively inhibiting the reaction of the product amine with the intermediate imine.[13]

-

Stoichiometric Hydride Reagents: For smaller-scale syntheses or when catalytic hydrogenation is not feasible due to catalyst poisoning or substrate sensitivity, powerful hydride reagents are used.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent that efficiently converts nitriles to primary amines.[11][14][15] The reaction is typically performed in an ethereal solvent like THF or diethyl ether, followed by an acidic or basic workup to hydrolyze the aluminum-amine complexes.[15] Its high reactivity requires strict anhydrous conditions.

-

Borane Complexes (BH₃·THF or BH₃·SMe₂): These reagents offer a milder alternative to LiAlH₄ and are also effective for reducing nitriles to primary amines.[13]

-

| Reagent/Catalyst | Typical Conditions | Selectivity | Advantages | Disadvantages |

| H₂ / Raney Nickel | H₂ (50-100 atm), MeOH, NH₃, RT-100°C | Good to Excellent | Economical, Scalable, High Yield | Requires high pressure, Catalyst can be pyrophoric |

| H₂ / Pd/C | H₂ (1-50 atm), EtOH/AcOH, RT | Moderate to Good | Widely available, Good for aromatic nitriles | Prone to secondary amine formation without additives |

| LiAlH₄ | Anhydrous THF/Ether, 0°C to reflux | Excellent | Very powerful, Fast reaction times | Non-chemoselective, Reacts with water, Pyrophoric |

| BH₃·THF / BH₃·SMe₂ | THF, Reflux | Good | Milder than LiAlH₄, Good functional group tolerance | Unpleasant odor (BH₃·SMe₂), Slower reactions |

This protocol describes a standard procedure for the selective reduction of a pyrrolidine nitrile to the corresponding primary amine using Raney Nickel, a method valued for its efficiency and selectivity.

-

Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-pyrrolidinecarbonitrile (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol (approx. 0.1 M concentration) and a slurry of Raney Nickel (50% in water, approx. 10-20% by weight of the nitrile). Safety Note: Handle Raney Nickel with care as it can be pyrophoric when dry.

-

Additive for Selectivity: Add aqueous ammonium hydroxide (2-3 eq) to the mixture. This is a critical step to suppress the formation of secondary amine byproducts.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Reaction: Heat the mixture to 40-60°C and agitate vigorously for 12-24 hours, monitoring the uptake of hydrogen.

-

Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (pyrrolidin-2-yl)methanamine, which can be purified by distillation or crystallization of a salt (e.g., hydrochloride).

Caption: General workflow for the reduction of a nitrile to a primary amine.

Hydrolysis to Carboxylic Acids

Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, proceeding through an amide intermediate.[9][16] This reaction is fundamental for synthesizing pyrrolidine-based amino acids like proline derivatives.[17]

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which strongly activates the carbon atom toward nucleophilic attack by water.[16] The resulting imidic acid tautomerizes to the more stable amide. Under forcing conditions (heat, strong acid), the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting anion is protonated by water to form the imidic acid, which then tautomerizes to the amide. Subsequent hydrolysis of the amide yields a carboxylate salt, which must be acidified in a separate workup step to furnish the carboxylic acid.

// Nodes

Nitrile [label="R-C≡N"];

ProtonatedNitrile [label=

// Edges Nitrile -> ProtonatedNitrile [label="+ H⁺"]; {ProtonatedNitrile, Water} -> Adduct1 [label="Nucleophilic Attack"]; Adduct1 -> ImidicAcid [label="- H⁺"]; ImidicAcid -> Amide [label="Tautomerization"]; Amide -> FinalAcid [label="+ H₂O, H⁺\n- NH₄⁺"]; }

Caption: Generalized scheme for a [3+2] cycloaddition with a nitrile.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyano ketone after hydrolysis. [18][19][20]The reaction proceeds via deprotonation at an α-carbon to one nitrile, followed by nucleophilic attack of the resulting carbanion on the carbon of the second nitrile group within the same molecule. [18][21]While not limited to pyrrolidine systems, a molecule containing a pyrrolidine scaffold and two nitrile groups in an appropriate arrangement could undergo this cyclization to form novel fused or spirocyclic ring systems.

The Nitrile as a Stabilizing Group

In certain reactions, the nitrile group does not participate directly but plays a crucial role in stabilizing a reactive intermediate. For example, in the synthesis of certain pyrrolidine derivatives via a Prins cyclization, a nitrile group on an adjacent aromatic ring can stabilize the key carbocation intermediate, facilitating the desired ring-closing reaction. [22][23]

Application in Drug Discovery: The Case of DPP-IV Inhibitors

The pyrrolidine-nitrile motif is a cornerstone of several modern pharmaceuticals, most notably the dipeptidyl peptidase IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes. [24][25]

-

Vildagliptin and Saxagliptin: In these drugs, the (S)-pyrrolidine-2-carbonitrile scaffold is the key pharmacophore. [24]The nitrile group is not merely a placeholder; it plays a critical role in the mechanism of action. It forms a reversible covalent bond with a serine residue (Ser630) in the active site of the DPP-IV enzyme. [4]This interaction provides potent and long-lasting inhibition of the enzyme. The pyrrolidine ring serves to correctly orient the nitrile group for this interaction and establishes other crucial binding contacts within the active site. This is a prime example of how the unique electronic properties of the nitrile group are exploited in rational drug design.

Conclusion

The is rich and multifaceted. The nitrile group serves not only as a reliable precursor to essential functionalities like primary amines and carboxylic acids but also as an active participant in sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. Its ability to engage in cycloadditions and to direct or stabilize other transformations makes it an exceptionally powerful tool for the synthetic chemist. As exemplified by the success of DPP-IV inhibitors, a deep, mechanistic understanding of this reactivity is paramount for leveraging the pyrrolidine-nitrile scaffold in the design and synthesis of next-generation therapeutics. The continued exploration of this versatile chemical class promises to unlock further innovations in medicinal chemistry and beyond.

References

- Nitrile reduction - Wikipedia.

- The Renaissance of Organo Nitriles in Organic Synthesis - ResearchG

- C

- reduction of nitriles - Chemguide.

- Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - RSC Publishing.

- Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing).

- Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE.

- Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids - Graz University of Technology.

- The Renaissance of Organo Nitriles in Organic Synthesis - PubMed.

- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC.

- Diverse reactions of nitriles in organic synthesis.

- Progress in the Stereoselective Synthesis of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

- Pyrrolidine synthesis via ring contraction of pyridines.

- Reactions of Nitriles - Chemistry Steps.

- Pyrrolidine Deriv

- Nitriles | Chemistry | Research Starters - EBSCO.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Public

- Stephen aldehyde synthesis - Wikipedia.

- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current St

- Synthesis of unique pyrrolidines for drug discovery - Enamine.

- Reduction of nitriles to amines.

- Stephen Aldehyde Synthesis.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Pyrrolidine - Wikipedia.

- Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry.

- Stephen aldehyde synthesis - Grokipedia.

- Thorpe reaction - Wikipedia.

- Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes - Benchchem.

- Stephen Reaction Mechanism - BYJU'S.

- Nitrile to Amine - Common Conditions.

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Public

- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI.

- Thorpe-Ziegler Reaction | Chem-St

- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC.